Cas no 71971-00-1 (4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester)

4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester is a heterocyclic compound featuring a fused furopyrrole core with a phenyl substituent at the 2-position and an ethyl ester moiety at the 5-carboxylic acid position. This structure imparts unique reactivity and potential utility in organic synthesis, particularly in the development of pharmacologically active intermediates or functional materials. The ethyl ester group enhances solubility in organic solvents, facilitating further derivatization. Its rigid fused-ring system may contribute to stability and selectivity in chemical transformations. The compound's well-defined molecular architecture makes it a valuable scaffold for exploring structure-activity relationships in medicinal chemistry or materials science applications.
4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester structure
71971-00-1 structure
Product Name:4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester
CAS No:71971-00-1
MF:C15H13NO3
MW:255.268624067307
MDL:MFCD08531056
CID:544752
PubChem ID:12527102
Update Time:2025-10-30

4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester
    • 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester
    • ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate
    • 71971-00-1
    • DTXSID90501394
    • AS-76672
    • D97199
    • SCHEMBL21942244
    • MDL: MFCD08531056
    • Inchi: 1S/C15H13NO3/c1-2-18-15(17)12-9-14-11(16-12)8-13(19-14)10-6-4-3-5-7-10/h3-9,16H,2H2,1H3
    • InChI Key: QCUOJQGCBZVOAP-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC=CC=2)=CC2=C1C=C(C(=O)OCC)N2

Computed Properties

  • Exact Mass: 255.08959
  • Monoisotopic Mass: 255.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 55.2Ų

Experimental Properties

  • PSA: 55.23

4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester Pricemore >>

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Additional information on 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester

Research Brief on 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester (CAS: 71971-00-1)

4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester (CAS: 71971-00-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, biological activity, and therapeutic potential, making it a compound of interest for researchers aiming to develop novel pharmacological agents.

The compound belongs to the furopyrrole class, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the phenyl and ethyl ester groups in its structure enhances its reactivity and potential for interaction with biological targets, making it a promising candidate for further investigation.

Recent research has focused on optimizing the synthesis of 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester to improve yield and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to achieve higher efficiency and reduced reaction times. These advancements are critical for scaling up production for preclinical and clinical studies.

In vitro and in vivo studies have demonstrated the compound's potential as a modulator of key biological pathways. For instance, it has shown inhibitory effects on specific enzymes involved in inflammatory responses, suggesting its utility in treating chronic inflammatory diseases. Additionally, preliminary data indicate its ability to interfere with cancer cell proliferation, highlighting its potential as an anticancer agent.

Despite these promising findings, challenges remain in understanding the compound's pharmacokinetics and toxicity profile. Further studies are needed to elucidate its mechanism of action, optimize its bioavailability, and assess its safety in animal models. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to advance this compound toward clinical applications.

In conclusion, 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester represents a valuable scaffold for drug development. Its unique chemical structure and biological activity make it a compelling subject for ongoing research. Continued exploration of its therapeutic potential and optimization of its synthetic routes will be crucial for realizing its full potential in the pharmaceutical industry.

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